molecular formula C21H20N4 B2910706 N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-79-5

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2910706
CAS RN: 850720-79-5
M. Wt: 328.419
InChI Key: QISZXSNPQMKXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . They are reported to exhibit a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various synthetic approaches . These methods focus on preparing pharmacologically active decorated diazines with special care on pyrimidines . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents are intensively explored .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule . The reactions involve various synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Scientific Research Applications

Anticancer Applications

The pyrimidine derivatives, including the compound , have been extensively studied for their anticancer properties. They are known to modulate various forms of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The compound’s ability to inhibit key pathways such as the WNT/β-catenin pathway, which is crucial in cellular functions and cancer development, makes it a promising candidate for cancer therapy .

Antimicrobial and Antifungal Activities

Pyrimidine derivatives exhibit significant antimicrobial and antifungal activities. This makes them valuable in the development of new treatments for infections where resistance to current drugs is a growing concern .

Antiparasitic and Antimalarial Effects

The structural diversity of pyrimidine derivatives allows them to be effective against a variety of parasitic infections, including malaria. Their antiplasmodial activity is particularly noteworthy, offering potential for new antimalarial drugs .

Anti-Inflammatory and Analgesic Properties

These compounds have shown potential in treating inflammation and pain, which are symptoms common to many diseases. Their analgesic properties could lead to the development of new pain management medications .

Cardiovascular and Antihypertensive Uses

Pyrimidine derivatives can act as cardiovascular agents, offering therapeutic benefits for heart disease. Their antihypertensive effects are also significant, which could help in managing high blood pressure .

Antidiabetic Applications

The compound’s role as DPP-IV inhibitors and its impact on the adenosine A2a receptor suggest potential applications in treating diabetes. This could lead to new approaches in managing blood sugar levels .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of novel synthetic methodologies and the exploration of their pharmacological applications . There is a growing interest in the development of new therapies using pyrazolo[1,5-a]pyrimidines due to their versatile biological activities .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-9-15(2)11-18(10-14)24-20-12-16(3)23-21-19(13-22-25(20)21)17-7-5-4-6-8-17/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISZXSNPQMKXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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